4'-Hydroxyflavone
Overview
Description
4’-Hydroxyflavone belongs to the class of organic compounds known as flavanones. These compounds contain a flavan-3-one moiety, characterized by a 2-phenyl-3,4-dihydro-2H-1-benzopyran bearing a ketone at the carbon C3 .
Synthesis Analysis
Flavones are synthesized from 2-hydroxyacetophenones using a modified Baker–Venkataraman reaction. The reaction involves treating 2-hydroxy, 2,4-dihydroxy, 2,5-dihydroxy, and 2,6-dihydroxy acetophenones with 4-substituted benzoyl chloride in the presence of wet potassium carbonate (1% w/w water) in acetone .Molecular Structure Analysis
The structure of 4’-Hydroxyflavone is characterized by a 2-phenyl-3,4-dihydro-2H-1-benzopyran bearing a ketone at the carbon C3 . The antioxidant activity of flavones could be related to the presence of a hydroxy group located on the B ring, especially in position C4′ .Chemical Reactions Analysis
4’-Hydroxyflavone impairs the fatty acid synthase promoter activity and reduces the activation of SREBPs and their target gene expression in human hepatoma Huh-7 cells. Moreover, it suppresses de novo fatty acid and cholesterol synthesis .Physical And Chemical Properties Analysis
4’-Hydroxyflavone has a molecular weight of 240.254 Da and a chemical formula of C15H12O3 . It has a density of 1.3±0.1 g/cm3, a boiling point of 425.8±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C .Scientific Research Applications
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Photochemical & Photobiological Sciences
- Application : The kinetics and mechanism of photooxygenation of 4’-diethylamino-3-hydroxyflavone .
- Method : The photolysis reactions of 4’-diethylamino-3-hydroxyflavone (D), a versatile fluorescent probe showing excited-state intramolecular proton transfer (ESIPT), and the magnesium chelate of D (Mg D2+) have been studied in acetonitrile solution .
- Results : Upon UV irradiation both species were oxidized into O -4-diethylaminobenzoyl salicylic acid .
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Nutritional Science
- Application : Flavonoids, including 4’-Hydroxyflavone, are well known for their beneficial effects on health .
- Method : Flavonoids are isolated, identified, and characterized for their functions .
- Results : Flavonoids are associated with a broad spectrum of health-promoting effects and are an indispensable component in a variety of nutraceutical, pharmaceutical, medicinal and cosmetic applications .
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Cosmetics
- Application : Flavanone, with its orange-like color, has been used in natural dyes for cotton fabrics . Additionally, flavanone is used in various anti-wrinkle cosmetics and skin care products to treat psoriasis, melanogenesis, and photo-aging .
- Method : The flavanone is incorporated into the cosmetic or skincare product formulation .
- Results : The use of flavanone in cosmetics and skincare products can help to improve skin conditions such as psoriasis, melanogenesis, and photo-aging .
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Clinical Research
- Application : 4’-Hydroxyflavone is an inhibitor of SREBP, transcription factors that control the expression of a range of enzymes that regulate lipid homeostasis . Research also suggests that 4’-hydroxyflavanones have potential pharmaceutical applications against fatty liver disease, hepatic steatosis, and dyslipidemia .
- Method : The flavanone is used in clinical research studies to investigate its effects on lipid homeostasis .
- Results : The research suggests that 4’-hydroxyflavanones could have potential pharmaceutical applications against fatty liver disease, hepatic steatosis, and dyslipidemia .
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Fluorescent Imaging in Cells
- Application : 3-hydroxyflavone derivatives (3HF, also known as flavonols) have received much attention recently. They could be a promising scaffold for the development of fluorescent imaging in cells .
- Method : The fluorescence emission of 3HF derivatives can be regulated by the solvent effects, metal chelation, interaction with proteins or DNAs .
- Results : This could be beneficial for ESIPT-promoting or ESIPT-blocking processes and then enhance or control the fluorescence emission of 3HF effectively .
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Antioxidant and Anti-inflammatory
- Application : Flavanones, including 4’-Hydroxyflavone, are widely considered to be beneficial to human health as a result of their ability to control free radicals in the body . Flavanones deriving from citrus fruits in particular exhibit antioxidant, anti-inflammatory, blood lipid-lowering and cholesterol-lowering agents .
- Method : The flavanone is used in clinical research studies to investigate its effects on human health .
- Results : The research suggests that flavanones could have potential pharmaceutical applications against various health conditions due to their antioxidant, anti-inflammatory, blood lipid-lowering and cholesterol-lowering properties .
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Anticancer, Antimicrobial, Antiviral, Antiangiogenic, Antimalarial, Neuroprotective, Antitumor, and Anti-proliferative Agents
- Application : In general, flavonoids have been used extensively as anticancer, antimicrobial, antiviral, antiangiogenic, antimalarial, antioxidant, neuroprotective, antitumor, and anti-proliferative agents .
- Method : The flavanone is used in clinical research studies to investigate its effects on various health conditions .
- Results : The research suggests that flavanones could have potential pharmaceutical applications against various health conditions due to their wide range of beneficial properties .
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Antihypertensive Agents
- Application : Extracts that were rich in flavonoids have also been demonstrated to be ACE inhibitors in vitro, therefore acting as effective antihypertensive agents .
- Method : The flavanone is used in clinical research studies to investigate its effects on blood pressure .
- Results : The research suggests that flavanones could have potential pharmaceutical applications as antihypertensive agents .
Safety And Hazards
Future Directions
Flavonoids, including 4’-Hydroxyflavone, have been widely used for their antioxidant, analgesic, and anti-inflammatory effects along with safe preclinical and clinical profiles. The development of formulations containing flavonoids, along with the understanding of their structure-activity relationship, can be harnessed to identify novel flavonoid-based therapies to treat pathological pain and inflammation .
properties
IUPAC Name |
2-(4-hydroxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-9,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGLJXBLXNNCTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70877680 | |
Record name | 2H-1-BENZOPYRAN-2-ONE, 2-(4-HYDROXYPHENYL)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70877680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Hydroxyflavone | |
CAS RN |
4143-63-9 | |
Record name | 4′-Hydroxyflavone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4143-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Hydroxyflavanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004143639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Hydroxyflavone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22357 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-1-BENZOPYRAN-2-ONE, 2-(4-HYDROXYPHENYL)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70877680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Hydroxyflavone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4'-HYDROXYFLAVONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I6VZR0K67 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.